2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl-

Descripción general

Descripción

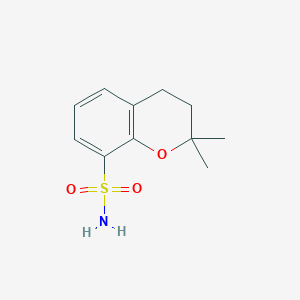

2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl- is a chemical compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol . It is also known by its IUPAC name, 2,2-dimethylchromane-8-sulfonamide . This compound is part of the benzopyran family, which is known for its diverse biological activities and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl- typically involves the reaction of 2,2-dimethylchromane with sulfonamide under specific conditions. The reaction is carried out in the presence of a catalyst and requires controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and efficiency. The product is then purified using standard industrial purification techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfonamide group (-SO₂NH₂) and dihydrobenzopyran moiety undergo oxidation under specific conditions:

-

Sulfonamide Oxidation : The sulfonamide group can be oxidized to yield sulfonic acid derivatives. This reaction typically requires strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or neutral media.

-

Benzopyran Core Oxidation : The dihydrobenzopyran ring is susceptible to oxidation, forming a fully aromatic benzopyran system. This reaction is catalyzed by transition metals such as Mn(III) or Fe(III).

Example Reaction Pathway :

Substitution Reactions

The sulfonamide group participates in nucleophilic substitution, enabling functionalization at the sulfur center:

-

Amination : Reacts with primary or secondary amines under basic conditions (e.g., K₂CO₃ in DMF) to form N-substituted sulfonamides .

-

Halogenation : Electrophilic halogenation (e.g., Br₂ in CH₂Cl₂) targets the aromatic ring, with regioselectivity influenced by the sulfonamide’s electron-withdrawing effect .

Key Data :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination | K₂CO₃, DMF, 70°C | N-Alkylsulfonamide | 80–90% | |

| Bromination | Br₂, CH₂Cl₂, 0°C | 6-Bromo derivative | 75% |

Reduction Reactions

The dihydrobenzopyran system can undergo further reduction, though limited by its partial saturation:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ gas reduces the dihydro ring to a tetrahydro derivative.

Mechanistic Insight :

Hydrolysis

The sulfonamide group resists mild hydrolysis but decomposes under extreme conditions:

-

Acidic Hydrolysis : Concentrated HCl at elevated temperatures cleaves the S–N bond, yielding sulfonic acid and ammonia.

-

Basic Hydrolysis : NaOH in aqueous ethanol generates sulfonate salts .

Stability Profile :

| Condition | Stability | Degradation Products | Source |

|---|---|---|---|

| pH 1–3 | Unstable | Sulfonic acid + NH₃ | |

| pH 10–12 | Stable | – |

Coupling Reactions

The sulfonamide acts as a directing group in cross-coupling reactions:

-

Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 6-position of the benzopyran core .

Example :

Solid-Phase Functionalization

The compound’s derivatives are synthesized via solid-phase parallel methods for drug discovery:

-

Resin-Bound Synthesis : Wang resin-loaded intermediates undergo sequential alkylation, acylation, and cleavage to yield 8-sulfonamide analogs with modifications at positions 3, 4, and 6 .

Key Steps :

-

Resin Activation : Bromo Wang resin reacts with aldehyde precursors.

-

Epoxide Formation : Treatment with tert-butyl hydroperoxide (tBuOOH).

-

Nucleophilic Opening : Thiols or amines open the epoxide ring regioselectively .

Biological Activity Modulation

The sulfonamide group enhances interactions with biological targets:

-

Enzyme Inhibition : Mimics substrate transition states in carbonic anhydrase and COX-2 inhibition .

-

Selectivity : Substituents at the 8-position improve pancreatic K(ATP) channel selectivity over vascular targets .

Structure-Activity Relationship (SAR) :

| Modification | Biological Effect | Source |

|---|---|---|

| 8-SO₂NH₂ | Enhanced enzyme binding | |

| 6-Halo | Increased potency |

Aplicaciones Científicas De Investigación

2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl- has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl- include:

- 2,2-dimethylchromane

- 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-

- 2H-1-Benzopyran-2-one, 3,4-dihydro-4,4-dimethyl-6-(phenylmethoxy)-

Uniqueness

What sets 2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl- apart from these similar compounds is its sulfonamide group, which imparts unique chemical and biological properties. This group enhances its potential for various applications, particularly in medicinal chemistry and industrial processes .

Actividad Biológica

2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl- is a compound belonging to the benzopyran class, characterized by its fused benzene and pyran ring structure. This compound has gained attention in scientific research due to its diverse biological activities and potential therapeutic applications.

- Molecular Formula : C11H15NO3S

- Molecular Weight : 243.31 g/mol

- CAS Number : 89819-31-8

Biological Activities

Research indicates that 2H-1-benzopyran-8-sulfonamide exhibits several significant biological activities:

- Antitumor Activity : Compounds in the benzopyran class have been shown to possess antitumor properties. A study indicated that approximately 33.9% of related benzopyran compounds demonstrated significant antitumor effects, suggesting potential applications in cancer therapy .

- Antibacterial Properties : Similar compounds have shown antibacterial activity, with 32.7% of studied benzopyran derivatives displaying effectiveness against various bacterial strains .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, with about 7.5% of the compounds in this class showing such effects .

- Enzyme Inhibition : Research has highlighted the ability of certain benzopyran compounds to inhibit specific enzymes, which can be crucial for therapeutic applications .

Structure-Activity Relationship (SAR)

The unique arrangement of functional groups in 2H-1-benzopyran-8-sulfonamide contributes to its biological activity. A comparison with similar compounds reveals that modifications to the sulfonamide group and other substituents can significantly influence the compound's efficacy:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 2,2-Dimethylchroman-4-sulfonamide | Benzopyran | Different position of the sulfonamide group |

| 3,4-Dihydro-2H-chromen-4-sulfonamide | Benzopyran | Lacks the dimethyl substitution |

| 2-Hydroxybenzopyran-8-sulfonamide | Benzopyran | Contains a hydroxyl group instead of dimethyl |

| 3-Methylchroman-8-sulfonamide | Benzopyran | Methyl substitution at a different position |

The sulfonamide group is particularly noted for enhancing biological activity compared to other structural variants.

Case Studies

- Pharmacological Studies on Rat Uterus : A study evaluated various hybrid compounds derived from benzopyrans on rat uterine tissues, revealing strong myorelaxant activity in certain derivatives containing bromine at the 6-position. These findings suggest selective effects on uterine smooth muscle without significantly impacting insulin secretion or vascular myogenic activity .

- Marine Fungi Isolation : A comprehensive review identified over 500 benzopyran compounds isolated from marine fungi, with many exhibiting notable bioactivity. Among these, several derivatives showed promising antitumor and antibacterial properties, underscoring the potential for discovering new therapeutic agents from natural sources .

Propiedades

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromene-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-11(2)7-6-8-4-3-5-9(10(8)15-11)16(12,13)14/h3-5H,6-7H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCVFOHJQQIIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C(=CC=C2)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20755580 | |

| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-8-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20755580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89819-31-8 | |

| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-8-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20755580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.